molecular formula C18H30O4 B14349142 2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane) CAS No. 91829-32-2

2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)

Katalognummer: B14349142
CAS-Nummer: 91829-32-2
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: XFUINRBJWPZLMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2’-[[1,1’-Bi(cyclohexane)]-4,4’-diylbis(oxymethylene)]bis(oxirane) is a complex organic compound known for its unique structure and versatile applications It is characterized by the presence of two oxirane (epoxide) groups attached to a bicyclohexane core through oxymethylene linkages

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[[1,1’-Bi(cyclohexane)]-4,4’-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of 1,1’-bi(cyclohexane)-4,4’-diyldimethanol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane rings.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves continuous flow reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-[[1,1’-Bi(cyclohexane)]-4,4’-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:

    Oxidation: The oxirane rings can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Various substituted products depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

2,2’-[[1,1’-Bi

Eigenschaften

CAS-Nummer

91829-32-2

Molekularformel

C18H30O4

Molekulargewicht

310.4 g/mol

IUPAC-Name

2-[[4-[4-(oxiran-2-ylmethoxy)cyclohexyl]cyclohexyl]oxymethyl]oxirane

InChI

InChI=1S/C18H30O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h13-18H,1-12H2

InChI-Schlüssel

XFUINRBJWPZLMZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC1C2CCC(CC2)OCC3CO3)OCC4CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.